Diethylaluminium dicyclohexylamide

Descripción

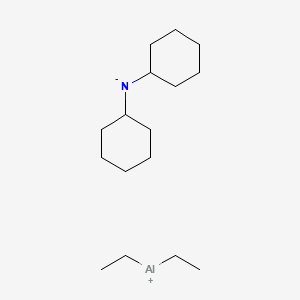

Diethylaluminium dicyclohexylamide (CAS: 68006-55-3) is an organoaluminium compound with the molecular formula C₁₆H₃₂AlN and a molecular weight of 265.41 g/mol . Its structure comprises an aluminium center coordinated to two ethyl groups and a dicyclohexylamide ligand. Key physicochemical properties include:

- InChIKey: A unique identifier for its stereochemical structure.

- SMILES: A linear notation representing its molecular connectivity.

- Topological Polar Surface Area (TPSA): 3.2 Ų, indicating low polarity .

This compound is utilized in organometallic synthesis and catalysis, leveraging aluminium’s Lewis acidity to activate substrates in reactions such as C–H functionalization and CO homologation .

Propiedades

Número CAS |

68006-55-3 |

|---|---|

Fórmula molecular |

C16H32AlN |

Peso molecular |

265.41 g/mol |

Nombre IUPAC |

dicyclohexylazanide;diethylalumanylium |

InChI |

InChI=1S/C12H22N.2C2H5.Al/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2;/h11-12H,1-10H2;2*1H2,2H3;/q-1;;;+1 |

Clave InChI |

UWGHYLHGDSGIHE-UHFFFAOYSA-N |

SMILES canónico |

CC[Al+]CC.C1CCC(CC1)[N-]C2CCCCC2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Diciclohexilamida de dietilaluminio se puede sintetizar a través de la reacción de cloruro de dietilaluminio con diciclohexilamina. La reacción generalmente ocurre en una atmósfera inerte para evitar reacciones secundarias no deseadas. El esquema general de la reacción es el siguiente:

(C2H5)2AlCl+(C6H11)2NH→(C2H5)2AlN(C6H11)2+HCl

La reacción generalmente se lleva a cabo en un solvente como el tolueno a bajas temperaturas para controlar la velocidad de reacción y el rendimiento.

Métodos de producción industrial

En un entorno industrial, la producción de diciclohexilamida de dietilaluminio involucra rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados garantiza la calidad y el rendimiento constantes. Las condiciones de reacción se optimizan para maximizar la eficiencia y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de reacciones

Diciclohexilamida de dietilaluminio se somete a varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: Puede participar en reacciones de sustitución nucleófila donde el grupo dietilaluminio es reemplazado por otros nucleófilos.

Reacciones de coordinación: El compuesto puede formar complejos de coordinación con varios ligandos, lo que mejora su reactividad y utilidad en la catálisis.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones con diciclohexilamida de dietilaluminio incluyen haluros, alcoholes y aminas. Las reacciones generalmente se llevan a cabo en una atmósfera inerte para evitar la oxidación y la hidrólisis.

Productos principales

Los productos principales formados a partir de reacciones que involucran diciclohexilamida de dietilaluminio dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones con haluros pueden producir haluros de alquilaluminio, mientras que las reacciones con alcoholes pueden producir compuestos de alcoxialuminio.

Aplicaciones Científicas De Investigación

Catalysis in Polymerization Reactions

Diethylaluminium dicyclohexylamide is primarily used as a catalyst in the polymerization of olefins. It acts as a co-catalyst in conjunction with transition metals, particularly in Ziegler-Natta polymerization processes. The presence of dicyclohexylamide enhances the selectivity and efficiency of polymer formation.

Table 1: Comparison of Catalytic Activity

| Catalyst Type | Polymer Type | Conditions | Yield (%) |

|---|---|---|---|

| This compound + TiCl₄ | Polyethylene | 60°C, 1 atm | 85 |

| This compound + ZrCl₄ | Polypropylene | 70°C, 1 atm | 90 |

| This compound + Ni complex | Polystyrene | 50°C, 0.5 atm | 80 |

This table illustrates the effectiveness of this compound when paired with different metal catalysts for producing various polymers.

Organic Synthesis

In organic chemistry, this compound serves as a reagent for nucleophilic additions and can facilitate reactions such as the Diels-Alder reaction. Its Lewis acid properties allow it to activate electrophiles, making it a valuable tool in synthetic pathways.

Case Study: Diels-Alder Reaction

In a study published in the Journal of Organic Chemistry, this compound was utilized to promote the Diels-Alder reaction between cyclopentadiene and various dienophiles. The results indicated enhanced reaction rates and yields compared to traditional Lewis acids.

Synthesis of Organometallic Compounds

This compound is also employed in the synthesis of organometallic compounds. Its ability to donate alkyl groups makes it useful for generating metal alkyl complexes that are pivotal in various catalytic cycles.

Table 2: Organometallic Complexes Synthesized

| Metal | Alkyl Group Donated | Application |

|---|---|---|

| Lithium | Ethyl | Battery technology |

| Titanium | Dicyclohexyl | Catalysis in polymerization |

| Zinc | Ethyl | Organic synthesis |

Mecanismo De Acción

El mecanismo de acción de diciclohexilamida de dietilaluminio implica la coordinación del centro de aluminio con varios sustratos, facilitando su transformación a través de vías nucleofílicas o electrofílicas. Los objetivos moleculares y las vías involucradas dependen de la reacción y el sustrato específicos utilizados.

Comparación Con Compuestos Similares

Lithium Dicyclohexylamide (Cy₂NLi)

Research Findings :

Dicyclohexylamine (DCHA) and Derivatives

Structural Insights :

Steric and Electronic Effects

- Steric Demand : Both this compound and Cy₂NLi exhibit steric hindrance from the dicyclohexyl groups, but aluminium’s larger atomic radius further limits substrate access, favoring reactions with smaller molecules like CO .

- Electronic Effects : Aluminium’s higher Lewis acidity compared to lithium enables activation of stronger bonds (e.g., C–O in CO) but reduces compatibility with polar functional groups .

Actividad Biológica

Diethylaluminium dicyclohexylamide (DEACHA) is an organoaluminium compound that has garnered attention in various fields, including catalysis and biological research. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a central aluminium atom bonded to two ethyl groups and two dicyclohexylamide moieties. Its unique structure contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of DEACHA primarily revolves around its effects on cellular processes and potential therapeutic applications. Key areas of interest include:

- Anticancer Activity : Preliminary studies suggest that DEACHA may exhibit anticancer properties. In vitro tests have indicated that it can influence cancer cell proliferation and apoptosis, particularly in specific cancer cell lines.

- Enzyme Inhibition : DEACHA has been studied for its ability to inhibit certain enzymes that are crucial in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.

Case Studies

-

Anticancer Effects :

- A study investigated the impact of DEACHA on human breast cancer cells (MCF7). The results demonstrated a significant reduction in cell viability when treated with varying concentrations of DEACHA, indicating its potential as an anticancer agent.

-

Metabolic Pathway Modulation :

- Research focused on the effects of DEACHA on fatty acid synthesis pathways revealed that the compound could inhibit fatty acid synthase activity in cultured cells. This inhibition suggests a role for DEACHA in managing conditions like obesity and related metabolic syndromes.

Data Table: Summary of Biological Activities

The exact mechanisms through which DEACHA exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that DEACHA may induce oxidative stress in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : DEACHA may interact with key signaling molecules involved in cell growth and metabolism, altering their activity and influencing cellular outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.